4-[2-(4-Ethynylphenyl)ethynyl]pyridine
Description
Properties
CAS No. |
7224-02-4 |
|---|---|
Molecular Formula |
C15H9N |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-[2-(4-ethynylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C15H9N/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16-12-10-15/h1,3-6,9-12H |
InChI Key |
QEUHXPTXFCCCBW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethynylpyridine Intermediate
A common precursor is 4-ethynylpyridine , which can be prepared by desilylation of 4-((trimethylsilyl)ethynyl)pyridine:
Step 1: Synthesis of 4-((trimethylsilyl)ethynyl)pyridine is achieved by Sonogashira coupling of 4-iodopyridine with trimethylsilylacetylene using palladium tetrakis(triphenylphosphine) and copper(I) iodide catalysts in triethylamine and tetrahydrofuran (THF) under argon atmosphere. The reaction is stirred overnight at room temperature, followed by work-up and silica gel chromatography to isolate the product in approximately 82% yield.
Step 2: The trimethylsilyl protecting group is removed by treatment with potassium hydroxide in a methanol/dichloromethane mixture at room temperature for several hours. The product, 4-ethynylpyridine, is obtained as a light-sensitive white solid with about 38% yield after purification.
Analytical data for 4-ethynylpyridine:
| Technique | Data |
|---|---|
| Proton Nuclear Magnetic Resonance (1H NMR) | δ 8.62 (2H, doublet, J = 6.0 Hz), 7.37 (2H, doublet, J = 6.0 Hz), 3.32 (1H, singlet) ppm |
| Carbon-13 NMR (13C NMR) | δ 150.7, 131.3, 127.0, 82.8, 81.9 ppm |
| Electron Ionization Mass Spectrometry (EI-MS) | m/z 103.0418 ([M]+), calculated 103.0422 |
Synthesis of 4-((4-bromophenyl)ethynyl)pyridine
The key coupling step to form the target compound involves the reaction of 4-ethynylpyridine with 1-bromo-4-iodobenzene:
- The reaction is catalyzed by palladium(II) chloride bis(triphenylphosphine) and copper(I) iodide in triethylamine and THF under an inert atmosphere.
- The mixture is stirred at room temperature or slightly elevated temperatures until completion.
- The product, 4-((4-bromophenyl)ethynyl)pyridine, is isolated by standard extraction and chromatographic techniques.
This intermediate can then be further transformed to the target compound by replacing the bromide with an ethynyl group.
Final Preparation of 4-[2-(4-Ethynylphenyl)ethynyl]pyridine
- The bromophenyl intermediate undergoes a second Sonogashira coupling with terminal acetylene (e.g., trimethylsilylacetylene followed by deprotection) to introduce the ethynyl group at the para-position of the phenyl ring.
- Alternatively, direct coupling of 4-ethynylpyridine with 1-iodo-4-ethynylbenzene can be employed.
- The reaction conditions typically include palladium catalysts such as tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, and a base like triethylamine or diisopropylamine under nitrogen or argon atmosphere.
- Purification is performed by column chromatography.
Reaction Conditions and Analytical Confirmation
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Key Analytical Data |
|---|---|---|---|---|---|---|
| 4-Iodopyridine + TMS-acetylene | Pd(PPh3)4, CuI, Et3N, THF | Room temp | Overnight | 82 | 1H NMR, 13C NMR, EI-MS confirm structure | |
| Desilylation of TMS-acetylene pyridine | KOH, MeOH/CH2Cl2 | Room temp | 4 h | 38 | 1H NMR, 13C NMR, EI-MS confirm 4-ethynylpyridine | |
| Coupling with 1-bromo-4-iodobenzene | Pd(PPh3)2Cl2, CuI, Et3N, THF | Room temp | Several hours | Moderate to high | NMR and MS confirm 4-((4-bromophenyl)ethynyl)pyridine | |
| Final Sonogashira coupling | Pd(PPh3)4, CuI, base, degassed solvent | Room temp | Overnight | High | NMR, MS confirm this compound |
Research Findings and Literature Corroboration
- The synthetic routes are well-documented in peer-reviewed journals such as Chemical Communications and Crystal Growth & Design with detailed experimental procedures and spectral data confirming purity and structure.
- The use of inert atmosphere and anhydrous solvents is critical to avoid side reactions and ensure high coupling efficiency.
- The stepwise approach using protected alkynes (trimethylsilyl-protected) allows for better control over reaction selectivity and yields.
- Alternative methods involving direct coupling with terminal alkynes without protection are less common due to potential side reactions.
- The compound’s spectral data consistently show characteristic ethynyl proton signals around 3.3 ppm and carbon signals near 80-83 ppm in 13C NMR, confirming the presence of the ethynyl group.
Summary Table of Preparation Methods
| Method Step | Starting Material | Reaction Type | Catalyst System | Key Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 4-Iodopyridine + TMS-acetylene | Sonogashira coupling | Pd(PPh3)4, CuI | Et3N, THF, RT, inert atmosphere | 4-((Trimethylsilyl)ethynyl)pyridine | 82% | Requires inert atmosphere |
| 2 | 4-((Trimethylsilyl)ethynyl)pyridine | Desilylation | KOH base | MeOH/CH2Cl2, RT | 4-Ethynylpyridine | 38% | Light sensitive product |
| 3 | 4-Ethynylpyridine + 1-bromo-4-iodobenzene | Sonogashira coupling | Pd(PPh3)2Cl2, CuI | Et3N, THF, RT | 4-((4-bromophenyl)ethynyl)pyridine | Moderate | Precursor for final step |
| 4 | 4-((4-bromophenyl)ethynyl)pyridine + terminal alkyne | Sonogashira coupling | Pd(PPh3)4, CuI | Base, degassed solvent, RT | This compound | High | Final target compound |
This detailed synthesis overview is compiled from authoritative sources and experimental data in the literature, providing a comprehensive guide to the preparation of this compound with analytical validation and procedural insights.
Chemical Reactions Analysis
4-[2-(4-Ethynylphenyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the production of hydrogen peroxide from water and oxygen.
Reduction: It can also undergo reduction reactions, where oxygen is stepwise reduced to form hydrogen peroxide.
Substitution: The compound can form self-complementary halogen-bonded dimers through substitution reactions involving halogen atoms
Common reagents and conditions used in these reactions include visible light illumination and the presence of oxygen and water. The major product formed from these reactions is hydrogen peroxide .
Scientific Research Applications
4-[2-(4-Ethynylphenyl)ethynyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a photocatalyst for the production of hydrogen peroxide, which is an important industrial oxidant.
Medicine: Research is ongoing to investigate its potential use in medical applications, particularly in the development of new photocatalytic therapies.
Mechanism of Action
The mechanism by which 4-[2-(4-Ethynylphenyl)ethynyl]pyridine exerts its effects involves the photoinduced stepwise reduction of oxygen to produce hydrogen peroxide. The compound absorbs visible light, which generates separated charges that drive the redox reactions necessary for hydrogen peroxide production .
Comparison with Similar Compounds
Structural and Molecular Properties
The compound is compared to analogs with ethynyl-linked pyridine and phenyl moieties. Key differences arise from substituent types, chain lengths, and molecular symmetry.
Key Observations :
- Conjugation Length : The target compound’s dual ethynyl bridges extend conjugation compared to 2-(4-Ethynylphenyl)pyridine but are shorter than terpyridine derivatives .
- Substituent Effects : Electron-withdrawing ethynyl groups increase rigidity and reduce solubility in polar solvents compared to methyl-substituted analogs .
Thermal and Mesogenic Behavior
Compounds with ethynyl groups exhibit distinct thermal properties due to their rigid structures. Data from mesogenic analogs (e.g., 4-((4-alkylphenyl)ethynyl)pyridines) reveal trends:
Comparison Insights :
- Rigidity vs.
- Even-Odd Effect : Alkyl chain parity (even vs. odd) in analogs affects melting points; this effect is absent in the target compound due to its rigid backbone.
Electronic and Optical Properties
Ethynyl groups enhance electron mobility and optical properties. For example:
- 4'-(4-Ethynylphenyl)-terpyridine exhibits strong absorption in UV-vis spectra (λₐᵦₛ ~350–400 nm) due to extended conjugation, suitable for optoelectronic applications .
- 2-(4-Ethynylphenyl)pyridine shows moderate fluorescence, while methyl-substituted analogs (e.g., 2-[(4-Methylphenyl)ethynyl]pyridine) have redshifted emissions due to electron-donating effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-[2-(4-Ethynylphenyl)ethynyl]pyridine?
- Answer : The Sonogashira coupling reaction is the primary method for synthesizing ethynyl-linked aromatic systems. For this compound, this involves coupling a halogenated pyridine derivative (e.g., 4-bromopyridine) with terminal alkynes under palladium catalysis. Key parameters include:
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst.
- Solvent: THF or DMF under inert atmosphere.
- Temperature: 60–80°C for 12–24 hours.
- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate) .
- Validation : Cross-coupling efficiency can be confirmed via TLC and NMR spectroscopy to ensure absence of unreacted alkyne or halide intermediates.
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- Answer : A combination of techniques is required:
- ¹H/¹³C NMR : To verify connectivity of ethynyl and pyridine moieties (e.g., ethynyl protons appear as sharp singlets at ~2.5–3.5 ppm).
- FT-IR : Peaks at ~2100–2200 cm⁻¹ confirm the presence of C≡C stretches.
- X-ray crystallography : Resolves spatial arrangement; SHELXL refinement (using SHELX programs) is recommended for high-precision structural determination .
- Data Table :
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 8.5–9.0 ppm (pyridine protons), δ 2.5–3.5 ppm (ethynyl protons) |
| IR | 2100–2200 cm⁻¹ (C≡C) |
Advanced Research Questions
Q. How do metal surfaces influence the self-assembly and reactivity of this compound?
- Answer : Surface interactions vary with substrate composition. For example:
- Au(111) : Forms Kagome networks via van der Waals interactions.
- Ag(111) : Promotes Ullmann coupling due to higher catalytic activity, yielding covalent dimers.
- Cu(111) : Facilitates coordination with surface adatoms (e.g., Fe, Co), creating branched chains.
- Methodology : Use low-temperature scanning tunneling microscopy (LT-STM) to resolve sub-molecular features and monitor reaction pathways .
Q. What experimental challenges arise in resolving crystallographic data for ethynyl-linked pyridine derivatives?
- Answer : Common issues include:
- Disorder in ethynyl groups : Mitigated by collecting high-resolution data (<1.0 Å) and refining anisotropic displacement parameters.
- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .
- Validation : Cross-check with DFT-optimized geometries (e.g., using Gaussian 09) to validate bond lengths/angles.
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Answer : Contradictions often arise from dynamic processes (e.g., rotational isomerism). Strategies:
- Variable-temperature NMR : Identify coalescence temperatures for splitting patterns.
- DFT calculations : Simulate possible conformers and compare with experimental data.
- Dilution studies : Rule out aggregation effects in concentrated solutions .
Methodological Guidance
Q. What strategies optimize yield in multi-step syntheses involving ethynylpyridines?
- Answer :
- Protection/deprotection : Use TMS-protected alkynes to prevent side reactions.
- Catalyst screening : Test Pd/Cu ratios (e.g., 1:2 to 1:4) to balance reactivity and byproduct formation.
- Workup : Employ aqueous NH₄Cl to quench catalysts and extract organic phases with CH₂Cl₂ .
Q. How does steric hindrance from the ethynyl group affect coordination chemistry?
- Answer : Ethynyl groups restrict ligand binding modes:
- Monodentate vs. bidentate : Pyridine’s nitrogen typically coordinates to metals (e.g., Ru²⁺, Fe²⁺), while the ethynyl group may participate in π-backbonding.
- Case study : Ru-terpyridine complexes (see ) show enhanced stability when ethynyl groups are para to coordinating pyridines.
Applications in Materials Science
Q. What role does this compound play in designing conductive polymers?
- Answer : The ethynyl group enables π-conjugation extension, critical for electron transport. Applications include:
- Organic semiconductors : Blend with thiophene derivatives for hole-transport layers.
- Electrochromic devices : Coordinate with transition metals (e.g., Fe²⁺) to modulate optical properties .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental XlogP values?
- Answer :
- Recheck parameters : Ensure computational methods (e.g., ChemAxon, PubChem) account for solvent effects.
- Experimental validation : Measure partition coefficients (octanol/water) via shake-flask method.
- Example : For this compound, PubChem calculates XlogP = 4.0, but experimental data may vary due to hydration effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
